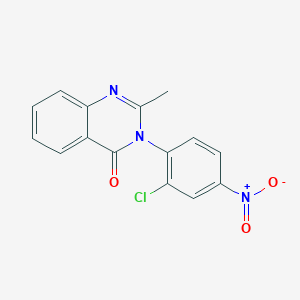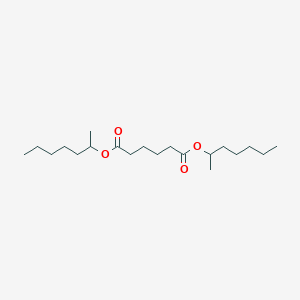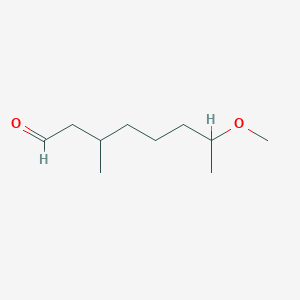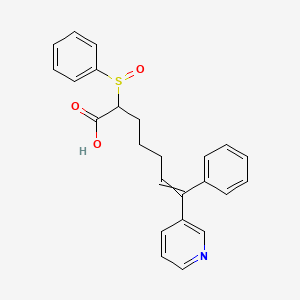
2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid is a complex organic compound characterized by its unique structure, which includes a benzenesulfinyl group, a phenyl group, and a pyridinyl group attached to a heptenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Heptenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of the Benzenesulfinyl Group: This step often involves the reaction of a suitable benzenesulfinyl chloride with the heptenoic acid derivative under basic conditions.
Attachment of the Phenyl and Pyridinyl Groups: These groups can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The phenyl and pyridinyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(2-Bromophenyl)-7-(pyridin-3-yl)hept-6-enoic acid
- 7-pyridin-3-yl-7-[3-(trifluoromethyl)phenyl]hept-6-enoic acid
Uniqueness
2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group or have different substituents.
Propiedades
Número CAS |
92571-68-1 |
|---|---|
Fórmula molecular |
C24H23NO3S |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
2-(benzenesulfinyl)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C24H23NO3S/c26-24(27)23(29(28)21-13-5-2-6-14-21)16-8-7-15-22(19-10-3-1-4-11-19)20-12-9-17-25-18-20/h1-6,9-15,17-18,23H,7-8,16H2,(H,26,27) |
Clave InChI |
PZOXTIXDGCMRGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CCCCC(C(=O)O)S(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


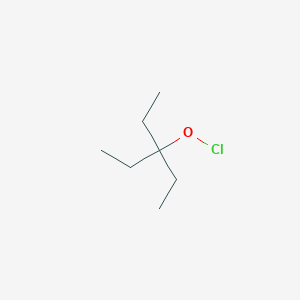
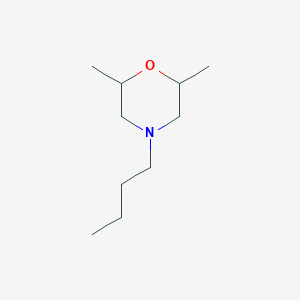
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
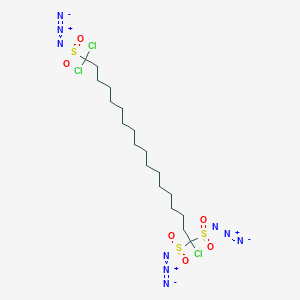
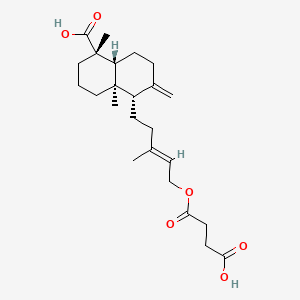
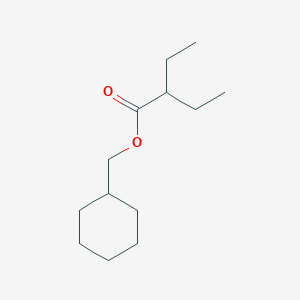
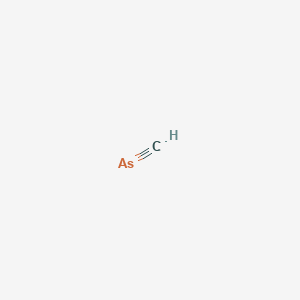
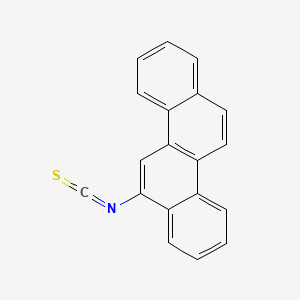
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
